molecular formula C17H12N4O B14275662 3,4-Diphenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one CAS No. 181259-34-7

3,4-Diphenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one

Cat. No.: B14275662
CAS No.: 181259-34-7
M. Wt: 288.30 g/mol
InChI Key: FFSJQKURXIFDBW-UHFFFAOYSA-N
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Description

3,4-Diphenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one: is a heterocyclic compound with an intriguing structure. It belongs to the class of pyrazolopyridazinones, which combine features of both pyrazole and pyridazinone rings. These fused systems have attracted attention due to their potential pharmacological applications .

Preparation Methods

Synthetic Routes:: Several synthetic approaches exist for the preparation of this compound. One effective strategy involves hydrazine condensations and C–N Ullmann-type cross-coupling reactions with microwave activation. Additionally, chemoselective bromination of newly formed bipyrazoles followed by Suzuki–Miyaura cross-coupling reactions allows the synthesis of various modulated heterobicycles .

Industrial Production:: While industrial-scale production methods are not widely reported, research laboratories explore these routes to obtain potent molecules with specific therapeutic properties.

Chemical Reactions Analysis

Reactivity:: 3,4-Diphenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one can undergo various chemical transformations, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present.

Major Products:: The major products formed from these reactions include derivatives with modified substituents on the pyrazolo[3,4-d]pyridazinone scaffold.

Scientific Research Applications

Chemistry:: Researchers explore the compound’s reactivity and use it as a building block for more complex molecules. Its unique structure offers opportunities for designing novel materials.

Biology and Medicine:: While specific applications are still emerging, 3,4-Diphenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one may exhibit biological activity. Further studies are needed to uncover its potential as an antitumor agent or other therapeutic targets.

Industry:: The compound’s industrial applications remain an area of active investigation, with potential roles in drug development and materials science.

Mechanism of Action

The precise mechanism by which 3,4-Diphenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one exerts its effects is still under exploration. Researchers investigate its interactions with molecular targets and signaling pathways.

Comparison with Similar Compounds

While 3,4-Diphenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one is not widely studied, its uniqueness lies in its fused pyrazole-pyridazinone structure. Similar compounds include other pyrazolopyridazinones, but their specific properties and applications may differ.

Properties

CAS No.

181259-34-7

Molecular Formula

C17H12N4O

Molecular Weight

288.30 g/mol

IUPAC Name

3,4-diphenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one

InChI

InChI=1S/C17H12N4O/c22-17-16-13(14(18-20-16)11-7-3-1-4-8-11)15(19-21-17)12-9-5-2-6-10-12/h1-10H,(H,18,20)(H,21,22)

InChI Key

FFSJQKURXIFDBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC3=C2C(=NNC3=O)C4=CC=CC=C4

Origin of Product

United States

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